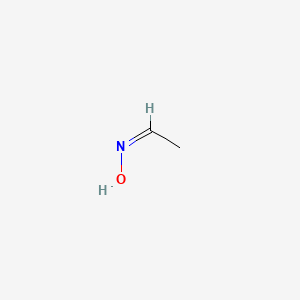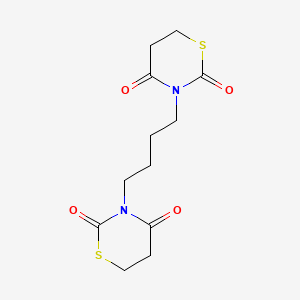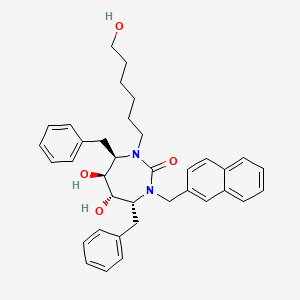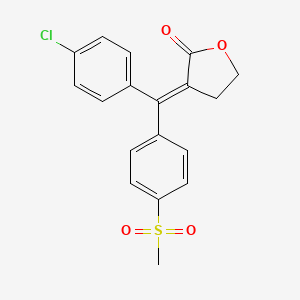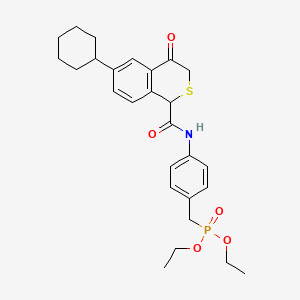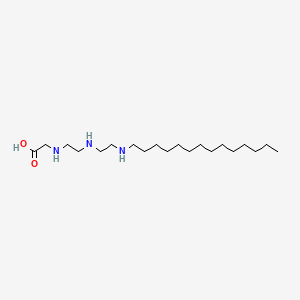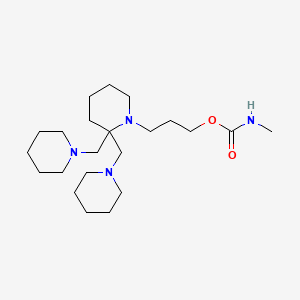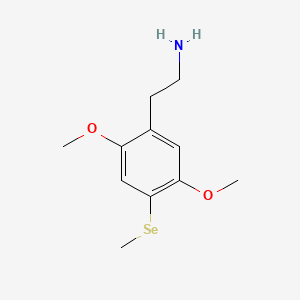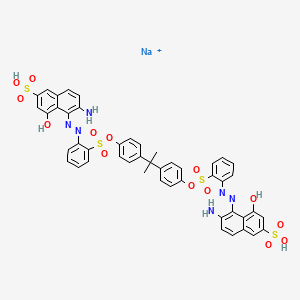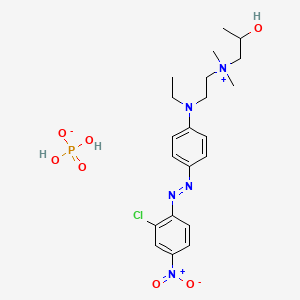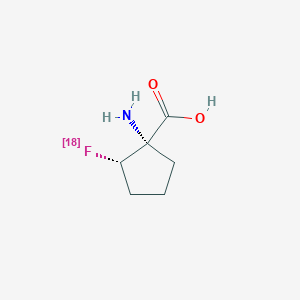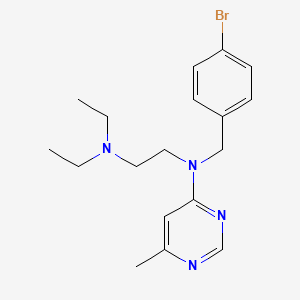
Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- typically involves multiple steps, starting with the preparation of p-bromobenzaldehyde. This can be achieved by the oxidation of p-bromotoluene with chromyl chloride or other oxidizing agents
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromyl chloride, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidines.
Applications De Recherche Scientifique
Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl-: A closely related compound with similar structural features.
Other substituted pyrimidines: Compounds with different substituents on the pyrimidine ring, which can exhibit varying chemical and biological properties.
Uniqueness
Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This uniqueness makes it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
109554-52-1 |
|---|---|
Formule moléculaire |
C18H25BrN4 |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
N'-[(4-bromophenyl)methyl]-N,N-diethyl-N'-(6-methylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H25BrN4/c1-4-22(5-2)10-11-23(18-12-15(3)20-14-21-18)13-16-6-8-17(19)9-7-16/h6-9,12,14H,4-5,10-11,13H2,1-3H3 |
Clé InChI |
SLIYYFPXKZQDOB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(CC1=CC=C(C=C1)Br)C2=NC=NC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



